molecular formula C27H28N4O3S B2422079 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683770-08-3

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No. B2422079
CAS RN: 683770-08-3
M. Wt: 488.61
InChI Key: VTPCHJONGATACO-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone methyltransferase enzyme that catalyzes the methylation of histone H3 at lysine 9. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives exhibit significant antimicrobial activities. N-benzimidazol-1-yl-methyl-benzamide derivatives, for instance, have shown in vitro antimicrobial activity against various strains including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The antimicrobial evaluation suggests these compounds' potential as therapeutic agents against bacterial and fungal infections (Sethi et al., 2016).

Chemical Synthesis and Modification

Research in chemical synthesis demonstrates the adaptability of benzimidazole compounds in generating novel structures. The synthesis and characterization of N-heteroaryl substituted gallamide derivatives and their antibacterial assessment underline the chemical versatility and potential pharmacological uses of these compounds. This synthesis approach opens pathways for developing novel antimicrobial agents with potential applications in treating infections (Mahapatra et al., 2022).

Enzyme Inhibition for Therapeutic Targets

Benzimidazole derivatives have been investigated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms, presenting a promising avenue for therapeutic intervention in conditions like glaucoma. Sulfanilic acid-, benzenedisulfonic acid-, and naphthalenetrisulfonic acid analogues demonstrate potent inhibitory activities, highlighting the potential of these compounds in medical applications (Tuğrak et al., 2020).

Advanced Material Synthesis

The adaptability of benzimidazole derivatives extends to the synthesis of advanced materials. The preparation of polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides is a noteworthy example. These materials exhibit high thermal stability and potential for various industrial applications, demonstrating the broad utility of benzimidazole derivatives beyond pharmaceuticals (Imai et al., 1984).

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S/c1-31(22-10-3-2-4-11-22)35(33,34)23-16-14-19(15-17-23)27(32)28-21-9-7-8-20(18-21)26-29-24-12-5-6-13-25(24)30-26/h5-9,12-18,22H,2-4,10-11H2,1H3,(H,28,32)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPCHJONGATACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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